molecular formula C12H15ClFNO B2931730 5-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride CAS No. 475152-26-2

5-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride

Cat. No. B2931730
CAS RN: 475152-26-2
M. Wt: 243.71
InChI Key: GUSFSYDEPYBZBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. This compound is known for its unique structure and mechanism of action, which makes it a promising candidate for drug development. In

Scientific Research Applications

Sigma Ligand Affinity and Selectivity

Research on spiro[isobenzofuran-1(3H),4'-piperidines] and related compounds highlights their significance in targeting sigma receptors, which play a crucial role in various neurological processes and disorders. A study found that spiro-piperidines related to 5-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] demonstrate subnanomolar affinity and preference for the sigma 2 binding site. The study emphasized the importance of the N-substituent in these compounds for achieving high affinity and selectivity towards sigma 2 over sigma 1 receptors. Substituents on the benzene ring of the spiro[isobenzofuran-1(3H),4'-piperidine] system primarily affect affinity for sigma 1 sites, whereas modifications to the isobenzofuran moiety can significantly influence both affinity and selectivity for sigma binding sites (Moltzen, Perregaard, & Meier, 1995).

Central Nervous System Agents

Another line of research has synthesized and evaluated spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. These compounds were generally found to be more potent than chlorpromazine in certain rat models, and less potent than haloperidol, with one compound approaching the potency of haloperidol in a specific test. This highlights their potential utility as neuroleptic agents, potentially offering a new avenue for the treatment of psychiatric disorders (Allen et al., 1978).

Antimicrobial Applications

Further extending the scope of 5-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] derivatives, research into spiro-piperidin-4-ones revealed their potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains. One compound demonstrated significant in vitro activity with a minimal inhibitory concentration (MIC) value indicating strong antimycobacterial properties, suggesting potential applications in tuberculosis treatment (Kumar et al., 2008).

properties

IUPAC Name

6-fluorospiro[1H-2-benzofuran-3,4'-piperidine];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO.ClH/c13-10-1-2-11-9(7-10)8-15-12(11)3-5-14-6-4-12;/h1-2,7,14H,3-6,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSFSYDEPYBZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(CO2)C=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride

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